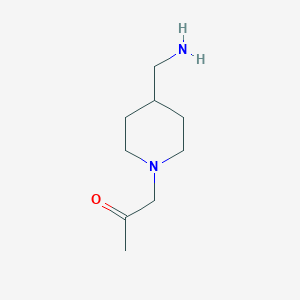
1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one
Overview
Description
1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one, a compound featuring a piperidine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It contains a piperidine ring, which is known for its diverse biological activity, including interactions with various neurotransmitter systems and enzyme inhibition.
The primary mechanism of action for this compound involves its interaction with specific targets within the cell. It has been noted to modulate the activity of several enzymes, particularly those involved in neurotransmitter metabolism and signal transduction pathways.
Target Enzymes
- Cholinesterase Inhibition : The compound has shown significant inhibitory effects on cholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and memory.
- Serine/Threonine Kinases : It also appears to influence serine/threonine kinases, which are crucial in regulating the cell cycle and apoptosis. Inhibition of these kinases can lead to cell cycle arrest, providing potential applications in cancer therapy.
This compound exhibits several biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited aqueous solubility |
| Stability | Stable under standard laboratory conditions |
| Interaction Profile | Modulates enzyme activity and affects cellular signaling pathways |
Cellular Effects
The compound's influence on cellular processes is multifaceted:
- Cell Proliferation : Studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .
- Neurotransmission : By inhibiting cholinesterase, it enhances neurotransmission, which may have implications for treating neurodegenerative diseases .
Anticancer Activity
Research has demonstrated that this compound shows promise as an anticancer agent. In vitro studies revealed that it significantly reduces viability in various cancer cell lines by promoting apoptosis through the activation of caspase pathways .
Neuroprotective Effects
In animal models, this compound has been shown to exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. Its ability to increase acetylcholine levels suggests a mechanism that could counteract cognitive decline associated with neurodegenerative disorders .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUWVHMDVAHYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















